molecular formula C23H17Cl2N3O2 B2444405 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1112310-76-5

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2444405
CAS No.: 1112310-76-5
M. Wt: 438.31
InChI Key: LRAPSIQPBXOONB-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for therapeutic properties such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, cyclization reactions are employed to form the quinazoline core.

    Chlorination: Introduction of chlorine atoms at specific positions using chlorinating agents like thionyl chloride.

    Acylation: Acylation of the quinazoline core with 3-chloro-4-methylphenyl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Halogen atoms (chlorine) in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinazoline derivatives may interact with enzymes, receptors, or DNA, affecting various molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazoline: Lacks the chloro and acetamide groups.

    4-chloroquinazoline: Similar structure but different substitution pattern.

    N-(4-methylphenyl)acetamide: Lacks the quinazoline core.

Uniqueness

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2/c1-14-7-9-17(12-19(14)25)26-21(29)13-28-20-10-8-16(24)11-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAPSIQPBXOONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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